molecular formula C9H10Br2O2 B117143 1,3-Dibromo-5-(dimethoxymethyl)benzene CAS No. 157866-05-2

1,3-Dibromo-5-(dimethoxymethyl)benzene

Cat. No.: B117143
CAS No.: 157866-05-2
M. Wt: 309.98 g/mol
InChI Key: QONDTXWLYJSIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-(dimethoxymethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C9H10Br2O2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

157866-05-2

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

1,3-dibromo-5-(dimethoxymethyl)benzene

InChI

InChI=1S/C9H10Br2O2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3

InChI Key

QONDTXWLYJSIIB-UHFFFAOYSA-N

SMILES

COC(C1=CC(=CC(=C1)Br)Br)OC

Canonical SMILES

COC(C1=CC(=CC(=C1)Br)Br)OC

157866-05-2

Synonyms

3,5-Dibromobenzaldehyde dimethyl acetal

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 13.2 g (50 mmoles) of crude 3,5-dibromobenzaldehyde, 2 mL (50 mmoles) of methanol, and 100 mg of p-toluenesulfonic acid in 100 mL of 2,2-dimethoxypropane was heated to reflux 6 hrs. After cooling, solvent was removed in vacuo to give a brown oil. This was applied on silica gel and washed with 1:20 ethylacetate:hexane mixture. The filtrate was concentrated to orange brown oil of the desired acetal.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.